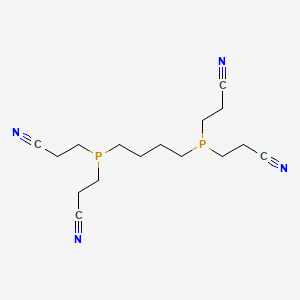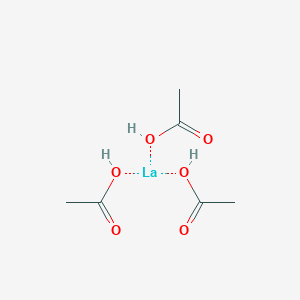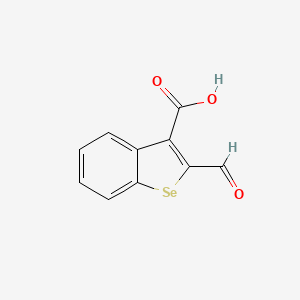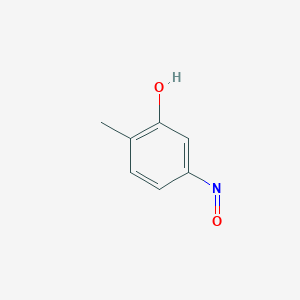
Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- is a specialized organophosphorus compound known for its unique structure and reactivity It is characterized by the presence of two phosphine groups connected by a tetramethylene bridge, each phosphine group further substituted with two 2-cyanoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- typically involves the reaction of bis(2-cyanoethyl)phosphine with a suitable tetramethylene bridging agent. One common method involves the use of 1,4-dihalobutanes, which react with bis(2-cyanoethyl)phosphine under mild conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and less reactive.
Substitution: The cyanoethyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Polyquaternization: Reaction with 1,4-dihalobutanes leads to the formation of high-molecular cationic compounds (ionenes) bearing phosphine oxide groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Halogenated compounds: Such as 1,4-dihalobutanes, are used for substitution and polyquaternization reactions.
Catalysts: Such as palladium or platinum complexes, may be used to enhance reaction rates.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Substituted phosphines: Formed through substitution reactions.
Ionenes: Formed through polyquaternization reactions with 1,4-dihalobutanes.
Aplicaciones Científicas De Investigación
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- has several scientific research applications:
Organic Synthesis: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science:
Biological Research: Investigated for its potential antibacterial activity due to its ability to interact with anionic polyelectrolytes.
Mecanismo De Acción
The mechanism of action of Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- involves its ability to act as a ligand, coordinating with transition metals to form complexes that catalyze various chemical reactions. The presence of cyanoethyl groups enhances its reactivity and allows for the formation of stable complexes. Additionally, its ability to undergo polyquaternization reactions leads to the formation of ionenes, which exhibit unique properties due to their cationic nature .
Comparación Con Compuestos Similares
Phosphine, P,P’-tetramethylenebis(bis(2-cyanoethyl)- can be compared with other similar compounds, such as:
Bis(2-cyanoethyl)phosphine: Lacks the tetramethylene bridge, resulting in different reactivity and applications.
Bis2-(4-pyridyl)ethylphosphine: Contains pyridyl groups instead of cyanoethyl groups, leading to different chemical properties and applications.
Tetramethylenebis[di(2-cyanoethyl)phosphine]: A closely related compound with similar structure but different substituents.
Propiedades
Número CAS |
74038-26-9 |
|---|---|
Fórmula molecular |
C16H24N4P2 |
Peso molecular |
334.34 g/mol |
Nombre IUPAC |
3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 |
Clave InChI |
NHLZQBLVODMATA-UHFFFAOYSA-N |
SMILES canónico |
C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)


![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)



![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)


![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)


![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
